molecular formula C20H15NO4 B5811295 (4-Benzylphenyl) 4-nitrobenzoate

(4-Benzylphenyl) 4-nitrobenzoate

Cat. No.: B5811295
M. Wt: 333.3 g/mol
InChI Key: ZENXJGQHLCBXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzylphenyl) 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylphenyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-benzylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylphenyl) 4-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, depending on the reaction conditions and reagents used.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 4-benzylphenol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 4-Aminobenzoate derivatives.

    Substitution: Various substituted aromatic compounds.

    Hydrolysis: 4-Nitrobenzoic acid and 4-benzylphenol.

Scientific Research Applications

(4-Benzylphenyl) 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Benzylphenyl) 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and phenyl rings provide structural stability and influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Shares the nitrobenzoate moiety but lacks the benzylphenyl group.

    4-Benzylphenol: Contains the benzylphenyl group but lacks the nitrobenzoate moiety.

    4-Aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(4-Benzylphenyl) 4-nitrobenzoate is unique due to the combination of the benzylphenyl and nitrobenzoate groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

(4-benzylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4/c22-20(17-8-10-18(11-9-17)21(23)24)25-19-12-6-16(7-13-19)14-15-4-2-1-3-5-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENXJGQHLCBXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.